molecular formula C18H22N4O3 B2782086 isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 839704-85-7

isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B2782086
CAS RN: 839704-85-7
M. Wt: 342.399
InChI Key: FMRXBJYGSRRYMU-UHFFFAOYSA-N
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Description

This compound is a quinoxaline derivative. Quinoxaline derivatives are heterocyclic compounds that contain nitrogen and have been studied for their diverse pharmacological activities .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a potential intermediate in the synthesis of various pharmaceutical agents. For instance, it has been identified as a potential impurity in the synthesis of bilastine , a well-tolerated, nonsedating H1 receptor antihistamine used for treating allergic rhinoconjunctivitis and urticaria. Controlling such impurities is crucial for maintaining the quality of the drug product.

Organic Chemistry Research

In organic chemistry, this compound’s structure is valuable for studying nitrogen-containing heterocyclic compounds, which are significant in the discovery of new structures for pharmaceutical applications . Its quinoxaline moiety is particularly interesting due to its presence in compounds with various biological activities.

Agrochemistry

Compounds like isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be used to study the biosynthesis of plant metabolites. For example, a related compound, 2,5-dicarbonyl-3-isobutyl-piperazine, has been studied for its effect on the biosynthesis of 3-isobutyl-2-methoxypyrazine in grapes, which impacts the herbaceous and vegetal sensory characteristics of wines .

Sensory Properties in Food Science

Related compounds have been investigated for their impact on the sensory properties of food products, such as wine . The compound could similarly be researched for its potential to modify flavor profiles in food and beverage products.

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit diverse pharmacological activities, including antimicrobial, antifungal, antitubercular, analgesic, and anti-inflammatory effects .

Future Directions

Research into quinoxaline derivatives is ongoing, and these compounds continue to be of interest due to their diverse pharmacological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and investigating their potential applications in medicine and other fields .

properties

IUPAC Name

2-methylpropyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-11(2)10-25-18(23)14-15-17(22(16(14)19)8-9-24-3)21-13-7-5-4-6-12(13)20-15/h4-7,11H,8-10,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRXBJYGSRRYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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